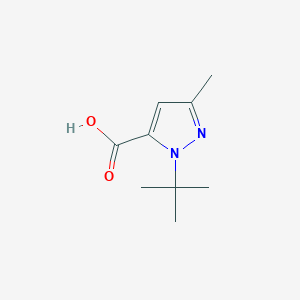
Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester, also known as APTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester involves the inhibition of the protein kinase B (AKT) signaling pathway, which plays a crucial role in cell survival, growth, and proliferation. This compound binds to the ATP-binding site of AKT, preventing its activation and subsequent downstream signaling. This leads to the inhibition of cell growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, indicating its potential as a selective cancer therapy. It has also been found to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases. This compound has been shown to inhibit the production of inflammatory cytokines and reduce the activation of immune cells.
実験室実験の利点と制限
One advantage of Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester is its selective toxicity towards cancer cells, which minimizes the side effects on normal cells. This compound also has good solubility in water, which makes it easy to administer in lab experiments. However, the synthesis of this compound is complex and requires specialized equipment and expertise. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for this compound.
将来の方向性
Future research on Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester should focus on its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the development of more efficient and cost-effective synthesis methods for this compound is needed to facilitate its widespread use in research and clinical applications. Finally, the identification of biomarkers that predict the response to this compound treatment can help to personalize cancer therapy and improve patient outcomes.
合成法
The synthesis of Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester involves the reaction of 2-phenyl-4-thiazolidinone with 4-chlorophenol in the presence of potassium carbonate in dimethylformamide. The resulting intermediate is then reacted with ethyl bromoacetate to obtain this compound. This process yields a white crystalline solid with a melting point of 139-141°C.
科学的研究の応用
Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
特性
CAS番号 |
168127-30-8 |
|---|---|
分子式 |
C19H18N2O3S |
分子量 |
354.4 g/mol |
IUPAC名 |
ethyl 2-[4-(2-anilino-1,3-thiazol-4-yl)phenoxy]acetate |
InChI |
InChI=1S/C19H18N2O3S/c1-2-23-18(22)12-24-16-10-8-14(9-11-16)17-13-25-19(21-17)20-15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3,(H,20,21) |
InChIキー |
JTBAUYBFAAUYBB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3 |
正規SMILES |
CCOC(=O)COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3 |
その他のCAS番号 |
168127-30-8 |
同義語 |
ethyl 2-[4-(2-anilino-1,3-thiazol-4-yl)phenoxy]acetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate](/img/structure/B62831.png)
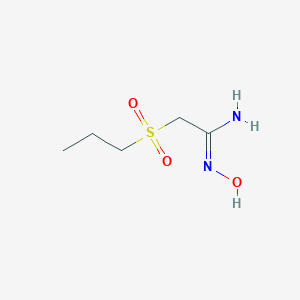
![1-[4-(Methylsulfonyl)phenyl]piperazine](/img/structure/B62840.png)

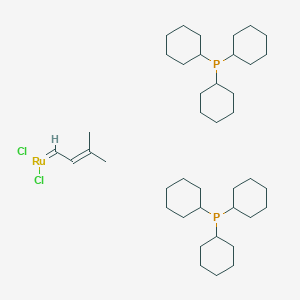

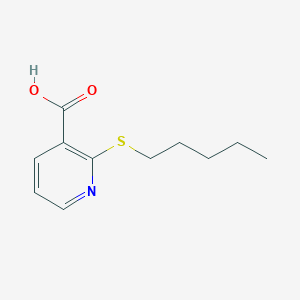
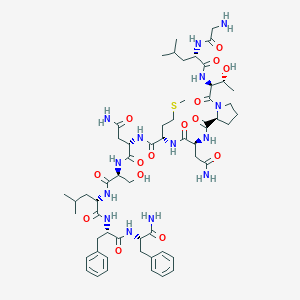
![Bicyclo[4.1.0]heptan-3-one, 2-methyl-6-(1-methylethyl)-, (1alpha,6alpha)-(9CI)](/img/structure/B62853.png)
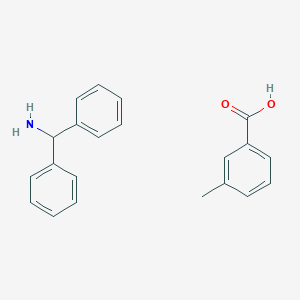
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide](/img/structure/B62856.png)

![2-Methylpyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B62862.png)
